molecular formula C22H22N6 B2714084 (4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine CAS No. 946289-48-1

(4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine

Cat. No. B2714084
CAS RN: 946289-48-1
M. Wt: 370.46
InChI Key: DKISKDPCKWLSDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there’s no direct information on the synthesis of “(4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine”, we can refer to related compounds for potential synthesis methods. For instance, N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, can be synthesized using a continuous flow microreactor system . The process involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .


Molecular Structure Analysis

The molecular structure of “(4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine” can be inferred from its name and similar compounds. For example, Imatinib, a therapeutic agent to treat leukemia, has been structurally characterized in its freebase form . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Scientific Research Applications

Pteridine Synthesis and Structural Insights

Research on pteridines, such as the work by Albert (1979), provides foundational knowledge on synthesizing 2-alkylpteridin-4-ones from 2-aminopyrazine-3-carboxamide and its derivatives. This study lays the groundwork for understanding the chemical reactions and structural characteristics pertinent to derivatives like (4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine (Albert, 1979).

Application in Medicinal Chemistry

The potential for medicinal applications of pteridine derivatives is highlighted by research into palladium(II) and platinum(II) complexes containing benzimidazole ligands, which have been synthesized as potential anticancer compounds. Such studies indicate the versatile nature of pteridine derivatives in forming complexes that could be explored for therapeutic uses (Ghani & Mansour, 2011).

Antagonistic Activities

Explorations into the antagonistic activities of pteridine derivatives, such as the synthesis of amines containing 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine fragments, have revealed compounds with picomolar-level activity. This underscores the potential of pteridine derivatives in pharmacology, specifically in designing receptor antagonists with high efficacy (Ivachtchenko et al., 2013).

Corrosion Inhibition

Moreover, pteridine derivatives have been evaluated for their performance in corrosion inhibition, demonstrating the chemical versatility and applicability of these compounds beyond purely pharmaceutical contexts. This suggests a potential research avenue for (4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine in materials science (Boughoues et al., 2020).

properties

IUPAC Name

4-N-(4-methylphenyl)-2-N-(3-phenylpropyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-16-9-11-18(12-10-16)26-21-19-20(24-15-14-23-19)27-22(28-21)25-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKISKDPCKWLSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine

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